Benzenemethanamine, N-propyl-

Description

The exact mass of the compound Benzenemethanamine, N-propyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenemethanamine, N-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

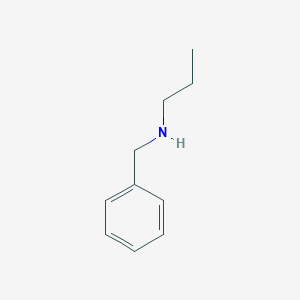

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMBFMLKPJUWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062110 | |

| Record name | Benzenemethanamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2032-33-9 | |

| Record name | N-Propylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYT5Y030TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzenemethanamine, N-propyl- basic properties

An In-depth Technical Guide to the Basic Properties of Benzenemethanamine, N-propyl-

Abstract: This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and safety considerations for Benzenemethanamine, N-propyl- (also known as N-propylbenzylamine). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key technical data with practical insights. It details established synthetic routes, modern analytical methodologies for characterization, and critical safety protocols, serving as an essential resource for laboratory and development applications.

Introduction and Chemical Identity

Benzenemethanamine, N-propyl- (CAS No. 2032-33-9) is a secondary amine featuring a benzyl group and a propyl group attached to a nitrogen atom.[1][2] Its structure combines the aromaticity of the benzene ring with the aliphatic nature of the propyl chain, making it a versatile building block in organic synthesis.[2] This compound serves as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical industries.[1][2] Understanding its core properties is paramount for its effective and safe utilization in research and development.

This guide provides an in-depth examination of its physicochemical characteristics, synthesis pathways, analytical validation techniques, and essential safety protocols. The information is structured to provide not just data, but also the scientific rationale behind the methodologies presented.

Physicochemical Properties

The physical and chemical properties of N-propylbenzylamine dictate its behavior in various solvents and reaction conditions. It is typically a colorless to pale yellow liquid with a characteristic amine odor.[1][2] While it is slightly soluble in water, it demonstrates greater solubility in common organic solvents like ethanol and ether.[1]

A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 2032-33-9 | [1][3][4] |

| Molecular Formula | C₁₀H₁₅N | [1][3][4] |

| Molecular Weight | 149.23 g/mol | [1][4] |

| IUPAC Name | N-benzylpropan-1-amine | [1] |

| Density | 0.909 g/cm³ | [5] |

| Boiling Point | 212.2 °C at 760 mmHg | [5] |

| Flash Point | 83.6 °C | [5] |

| pKa (Basic) | 9.6 - 9.77 | [2][4] |

| LogP | 2.36 | [6] |

| Canonical SMILES | CCCNCC1=CC=CC=C1 | [1][4] |

| InChI Key | OUMBFMLKPJUWDQ-UHFFFAOYSA-N | [1][3][4] |

Synthesis Methodologies

The synthesis of N-propylbenzylamine is achievable through several established organic chemistry routes. The choice of method often depends on factors such as the desired scale, purity requirements, and the availability of starting materials.[7] The two most prevalent methods are reductive amination and the direct alkylation of benzylamine.

Reductive Amination

Reductive amination is a highly efficient and selective method for forming amines. This approach typically involves the reaction of a carbonyl compound (benzaldehyde) with a primary amine (propylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[8] This method is favored for its mild reaction conditions and high yields.[7][8]

Caption: Reductive amination pathway for N-propylbenzylamine synthesis.

Protocol: Synthesis via Reductive Amination

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1 equivalent) and a suitable solvent such as methanol.

-

Amine Addition: Add propylamine (1.1 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in small portions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench it by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure N-propylbenzylamine.

Alkylation of Benzylamine

An alternative route involves the direct nucleophilic substitution reaction between benzylamine and a propyl halide (e.g., 1-bromopropane or 1-chloropropane) in the presence of a base.[1] The base is necessary to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Caption: N-alkylation of benzylamine to form N-propylbenzylamine.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and structure of synthesized N-propylbenzylamine. A multi-technique approach is standard practice.

Caption: Integrated analytical workflow for compound characterization.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for assessing the purity of N-propylbenzylamine.[6]

-

Protocol: HPLC Purity Analysis [6]

-

Column: Use a C18 reverse-phase column (e.g., Newcrom R1).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).

-

Detection: UV detection at a wavelength where the benzene ring absorbs (typically ~254 nm).

-

Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and integrate the peak area to determine purity relative to any impurities.

-

Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is excellent for analyzing volatile amines. The NIST Chemistry WebBook provides retention index data for this compound on both non-polar (OV-1) and polar (DB-Wax) columns, which is invaluable for method development.[3][9]

Spectroscopic Methods

Spectroscopy provides definitive structural information.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzyl group (typically 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-CH₂-), and multiplets for the propyl chain protons (-CH₂-CH₂-CH₃), along with a signal for the N-H proton.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the three distinct carbons of the propyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups.[10] Expect to see:

-

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 149.

-

Fragmentation: A prominent fragment is often the benzyl cation or tropylium ion at m/z = 91, resulting from cleavage of the C-N bond.

-

Chemical Reactivity and Applications

As a secondary amine with an aromatic ring, N-propylbenzylamine can undergo several characteristic reactions.[1]

-

N-Alkylation/Acylation: The lone pair on the nitrogen atom makes it nucleophilic, allowing it to react with alkyl halides to form tertiary amines or with acyl chlorides/anhydrides to form amides.[1]

-

Electrophilic Aromatic Substitution: The benzyl group's aromatic ring can undergo electrophilic substitution reactions, although the amine group can complicate this by reacting with the electrophilic reagents.

Its primary application is as a chemical intermediate in the synthesis of pharmaceuticals and other specialty organic compounds.[1][2]

Safety and Toxicology

Benzenemethanamine, N-propyl- requires careful handling due to its hazardous properties. According to the Globally Harmonized System (GHS), it is classified as harmful if swallowed, causes skin irritation or severe burns, and causes serious eye damage.[1][4] It may also cause respiratory irritation.[1][4]

-

Hazard Statements: H302 (Harmful if swallowed), H314/H315 (Causes severe skin burns and eye damage/Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1][4]

Handling and First Aid Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13] Work should be conducted in a well-ventilated fume hood.[12]

-

Skin Contact: In case of contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[13]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2][14]

Conclusion

Benzenemethanamine, N-propyl- is a foundational chemical intermediate with well-defined properties and synthetic routes. Its proper use in a research or industrial setting demands a thorough understanding of its physicochemical characteristics, reactivity, and, most importantly, its associated hazards. By employing the robust synthesis and analytical protocols outlined in this guide and adhering strictly to the recommended safety measures, scientists and developers can effectively and safely leverage this compound in their work.

References

- 1. Buy Benzenemethanamine, N-propyl- | 2032-33-9 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. Benzenemethanamine, N-propyl- [webbook.nist.gov]

- 4. N-Propylbenzylamine | C10H15N | CID 74850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenemethanamine,N-propyl-;2032-33-9 [axsyn.com]

- 6. Benzenemethanamine, N-propyl- | SIELC Technologies [sielc.com]

- 7. nbinno.com [nbinno.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. Benzenemethanamine, N-propyl- [webbook.nist.gov]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. lehigh.edu [lehigh.edu]

- 12. chemos.de [chemos.de]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

Introduction: The Challenge of Selective Mono-N-Alkylation

An In-depth Technical Guide: Strategic Synthesis of N-propylbenzenemethanamine from Benzylamine

Abstract

This technical guide provides a comprehensive analysis of synthetic strategies for the preparation of N-propylbenzenemethanamine (also known as N-benzyl-N-propylamine) from benzylamine. The primary challenge in this synthesis is achieving selective mono-N-alkylation while avoiding the formation of over-alkylated byproducts. This document critically evaluates two primary methodologies: direct alkylation via S_N2 reaction and the more controlled approach of reductive amination. We present reductive amination, specifically using propanal and sodium triacetoxyborohydride, as the superior strategy due to its high selectivity and operational simplicity. This guide details the mechanistic rationale behind this choice, provides a field-proven, step-by-step experimental protocol, and includes essential data for successful synthesis, purification, and characterization, tailored for researchers and professionals in drug development and organic synthesis.

N-propylbenzenemethanamine is a secondary amine that serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its synthesis from the primary amine benzylamine appears straightforward but presents a classic chemical challenge: controlling the degree of alkylation.

Direct alkylation of primary amines with alkyl halides is often complicated by the product's reactivity. The resulting secondary amine is frequently more nucleophilic than the starting primary amine, leading to subsequent reactions with the alkylating agent. This "runaway" reaction results in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, significantly lowering the yield of the desired product and complicating purification. Therefore, a robust and selective synthetic method is paramount for efficient production.

Chapter 1: A Comparative Overview of Synthetic Strategies

The Pitfalls of Direct Alkylation

Direct N-alkylation of benzylamine with a propyl halide, such as 1-bromopropane, proceeds via a nucleophilic aliphatic substitution (S_N2) mechanism. While mechanistically simple, this pathway is inherently difficult to control. After the initial alkylation, the product, N-propylbenzenemethanamine, can be deprotonated by the excess starting amine, regenerating a nucleophilic species that competes for the remaining alkyl halide. This leads to the formation of N-benzyl-N,N-dipropylamine and subsequently the quaternary ammonium salt.

Caption: The over-alkylation cascade in direct S_N2 synthesis.

Reductive Amination: The Superior, Controlled Approach

Reductive amination is a highly effective method for forming amines from carbonyl compounds and stands as one of the most important tools in modern organic synthesis. The process involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine. This one-pot procedure avoids the issue of over-alkylation because the imine formation is a 1:1 reaction, and the reducing agent is chosen to selectively reduce the C=N double bond without affecting the starting carbonyl group.

Caption: General workflow for reductive amination synthesis.

Chapter 2: Recommended Pathway: Reductive Amination in Detail

Mechanistic Breakdown

The reductive amination of benzylamine with propanal proceeds through a well-established, acid-catalyzed mechanism.

-

Hemiaminal Formation : The nucleophilic nitrogen of benzylamine attacks the electrophilic carbonyl carbon of propanal, forming a tetrahedral hemiaminal intermediate.

-

Dehydration to Iminium Ion : The hemiaminal is protonated, and a molecule of water is eliminated to form a resonance-stabilized iminium ion. This dehydration step is typically the rate-determining step and is accelerated by mild acid.

-

Hydride Reduction : A hydride reducing agent selectively attacks the electrophilic carbon of the iminium ion to yield the final secondary amine product, N-propylbenzenemethanamine.

Caption: Key stages of the reductive amination mechanism.

Rationale for Reagent Selection

The success of a reductive amination hinges on the judicious choice of reagents, particularly the reducing agent.

-

Carbonyl Source : Propanal (propionaldehyde) is the required three-carbon aldehyde to install the n-propyl group onto benzylamine.

-

Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a mild and selective agent. Its reduced reactivity, a result of the electron-withdrawing effects of the acetoxy groups, allows it to selectively reduce the iminium ion in the presence of the unreacted aldehyde. This prevents the wasteful reduction of propanal to propanol. Furthermore, it performs optimally in common aprotic organic solvents without the need for strict pH control, unlike the toxic sodium cyanoborohydride (NaBH₃CN).

-

Solvent : Aprotic solvents such as 1,2-dichloroethane (DCE) , tetrahydrofuran (THF), or dichloromethane (DCM) are preferred. They are unreactive towards the reducing agent and effectively solubilize the reactants and intermediates. Methanol is generally avoided as it can react with NaBH(OAc)₃.

-

Acid Catalyst (Optional) : A small amount of acetic acid can be added to catalyze the formation of the imine, particularly with less reactive substrates.

Chapter 3: Experimental Protocol and Data Management

Detailed Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for the synthesis of N-propylbenzenemethanamine on a laboratory scale.

-

Reaction Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq). Dissolve the amine in 1,2-dichloroethane (DCE) (approx. 0.2 M).

-

Aldehyde Addition : Add propanal (1.1 eq) to the stirred solution at room temperature.

-

Imine Formation : Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the hemiaminal and imine intermediates.

-

Reductant Addition : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up :

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification :

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to yield N-propylbenzenemethanamine as a clear oil.

-

Quantitative Data Summary

| Parameter | Value | Moles (for 10g Benzylamine) | Notes |

| Benzylamine | 10.0 g (9.71 mL) | 0.0933 mol | Limiting Reagent (1.0 eq) |

| Propanal | 5.96 g (7.45 mL) | 0.1026 mol | 1.1 eq |

| NaBH(OAc)₃ | 29.6 g | 0.140 mol | 1.5 eq |

| 1,2-Dichloroethane (DCE) | ~450 mL | - | Solvent (to make ~0.2 M solution) |

| Reaction Time | 12-24 hours | - | Monitor by TLC/GC-MS |

| Temperature | Room Temperature | - | |

| Theoretical Yield | 13.9 g | 0.0933 mol | |

| Expected Yield | 85-95% | - | Post-purification |

Product Characterization

The identity and purity of the synthesized N-propylbenzenemethanamine should be confirmed using standard analytical techniques.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.35 (m, 5H, Ar-H), 3.78 (s, 2H, Ar-CH₂-N), 2.55 (t, J=7.2 Hz, 2H, N-CH₂-CH₂), 1.75 (br s, 1H, N-H), 1.52 (sextet, J=7.4 Hz, 2H, CH₂-CH₂-CH₃), 0.91 (t, J=7.4 Hz, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 140.5, 128.4, 128.1, 126.8, 54.1, 51

Navigating the Physicochemical Landscape of N-Propyl-Benzenemethanamine: A Technical Guide to its Physical State and Solubility

For Immediate Release

This technical guide provides a comprehensive analysis of the physical state and solubility characteristics of N-propyl-benzenemethanamine (CAS No. 2032-33-9), a secondary amine of significant interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data and field-proven methodologies to address the current information gap in quantitative solubility.

Introduction: The Significance of N-Propyl-Benzenemethanamine

N-propyl-benzenemethanamine, also known as N-propylbenzylamine, is a versatile building block in organic synthesis. Its molecular structure, featuring a benzyl group and a propyl chain attached to a secondary amine, imparts a unique combination of lipophilicity and basicity. This makes it a valuable precursor for the synthesis of a wide range of more complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its fundamental physicochemical properties, such as its physical state and solubility in various media, is a critical prerequisite for its effective use in any research or development setting. This guide aims to provide a detailed overview of these properties, highlighting both established data and the necessary experimental frameworks to generate new, high-quality data.

Physical State and Key Physicochemical Properties

At standard temperature and pressure (STP), N-propyl-benzenemethanamine exists as a colorless to pale yellow liquid.[1] A summary of its key physicochemical properties is presented in Table 1. These properties are essential for designing and interpreting experiments, as well as for ensuring safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | --INVALID-LINK--[1] |

| Molecular Weight | 149.23 g/mol | --INVALID-LINK--[2] |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK--[1] |

| Boiling Point | 212.2 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.909 g/cm³ | --INVALID-LINK-- |

| Vapor Pressure | 0.176 mmHg at 25°C | --INVALID-LINK-- |

| Flash Point | 83.6 °C | --INVALID-LINK-- |

| pKa (basic) | 9.6 | --INVALID-LINK--[2] |

Causality Behind Physical State: The relatively low molecular weight and the absence of strong intermolecular forces, such as extensive hydrogen bonding (it can act as a hydrogen bond acceptor but has only one N-H donor), result in N-propyl-benzenemethanamine being a liquid at room temperature. Its boiling point is consistent with a molecule of its size and polarity.

Solubility Profile: A Qualitative and Quantitative Perspective

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. The molecular structure of N-propyl-benzenemethanamine, with its nonpolar benzene ring and propyl group, and a polar secondary amine, suggests a nuanced solubility profile.

Aqueous Solubility

There is conflicting qualitative information regarding the water solubility of N-propyl-benzenemethanamine, with some sources describing it as "insoluble"[3] and others as having "moderate solubility".[1] A predicted Log10 of water solubility in mol/L (log10WS) of -2.80 suggests low water solubility.[4] This discrepancy underscores the necessity for precise experimental determination. The basicity of the amine (pKa ≈ 9.6) implies that its aqueous solubility will be highly dependent on pH, with protonation at acidic pH leading to the formation of a more soluble ammonium salt.

Solubility in Organic Solvents

N-propyl-benzenemethanamine is generally described as being soluble in organic solvents.[1][3] Based on the principle of "like dissolves like," it is expected to be miscible with a wide range of common organic solvents. However, quantitative data is largely absent from the public domain. A qualitative assessment of its expected solubility in various solvent classes is presented in Table 2.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The amine can act as a hydrogen bond acceptor, and the overall polarity is compatible with short-chain alcohols. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to Miscible | The ether oxygen can act as a hydrogen bond acceptor, and the low polarity of the solvent is compatible with the nonpolar regions of the amine. |

| Ketones | Acetone | Soluble to Miscible | The polar carbonyl group can interact with the amine, and the overall solvent properties are suitable for dissolution. The related N-isopropylbenzylamine is known to be soluble in acetone.[5] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble to Miscible | The aromatic ring of the solvent can interact with the benzene ring of N-propyl-benzenemethanamine via π-π stacking and van der Waals forces. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | The moderate polarity of these solvents is well-suited to dissolve a molecule with both polar and nonpolar characteristics. |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble | While the nonpolar alkyl chains will interact favorably with the propyl and benzyl groups, the polar amine group may limit high solubility. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of precise quantitative solubility data, this section provides a detailed, field-proven experimental protocol for its determination. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Workflow for Solubility Determination

The logical flow of the experimental process is crucial for obtaining accurate results. The following diagram illustrates the key steps in determining the solubility of N-propyl-benzenemethanamine.

Caption: Experimental workflow for the determination of the solubility of N-propyl-benzenemethanamine.

Step-by-Step Methodology for Aqueous and Organic Solvent Solubility

This protocol is adapted from standard methods such as the OECD Guideline 105 for water solubility and general practices for organic solvents.[6][7][8]

Materials:

-

N-propyl-benzenemethanamine (of known high purity)

-

Selected solvents (analytical grade or higher)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and centrifuge tubes or syringe filters (0.22 µm, solvent-compatible)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solution:

-

To a series of sealed vials, add a known volume (e.g., 10.0 mL) of the desired solvent (water or organic solvent).

-

Add an excess amount of N-propyl-benzenemethanamine to each vial. The presence of a visible excess of the liquid amine phase after equilibration is crucial to ensure saturation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. For many systems, 24 to 48 hours is adequate, but this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow for phase separation.

-

Carefully transfer the supernatant to a centrifuge tube and centrifuge at a high speed to pellet any suspended microdroplets of the undissolved amine.

-

Alternatively, for organic solvents, the saturated solution can be filtered through a solvent-compatible syringe filter.

-

-

Quantification of Solute:

-

Accurately withdraw a known volume of the clear supernatant.

-

Prepare a series of dilutions of the supernatant with the same solvent to bring the concentration into the linear range of the analytical instrument.

-

Quantify the concentration of N-propyl-benzenemethanamine in the diluted samples using a validated analytical method (e.g., HPLC-UV or GC-FID) with a proper calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Perform the experiment in triplicate to ensure the reproducibility and statistical validity of the results.

-

Trustworthiness of the Protocol: This protocol incorporates several self-validating steps. The use of a visible excess of the solute ensures that a true saturated solution is obtained. The confirmation of equilibrium by sampling at multiple time points validates the experimental duration. Finally, the use of a calibrated analytical instrument with a proper calibration curve ensures the accuracy of the quantification.

Conclusion

This technical guide has synthesized the available information on the physical state and solubility of N-propyl-benzenemethanamine. While its physical properties as a liquid are well-documented, a significant gap exists in the literature regarding its quantitative solubility in both aqueous and organic media. The provided qualitative assessment, based on its molecular structure, offers a predictive framework for its behavior. More importantly, the detailed, self-validating experimental protocol presented herein empowers researchers to generate the precise and reliable solubility data necessary for advancing their work in drug development and chemical synthesis. The generation of such data will be a valuable contribution to the broader scientific community.

References

- 1. Page loading... [guidechem.com]

- 2. N-Propylbenzylamine | C10H15N | CID 74850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. N-Propylbenzylamine (CAS 2032-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. benchchem.com [benchchem.com]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

An In-depth Technical Guide to the Core Chemical Reactions of N-Propylbenzenemethanamine

Abstract

N-propylbenzenemethanamine, also known as N-propylbenzylamine, is a versatile secondary amine that serves as a crucial intermediate in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its unique structural combination of a flexible n-propyl group and a reactive benzyl moiety allows for diverse chemical transformations. This guide provides an in-depth exploration of the key chemical reactions of N-propylbenzenemethanamine, offering insights into the underlying mechanisms, optimized experimental protocols, and practical applications for researchers, scientists, and professionals in drug development.

Introduction: The Chemical Significance of N-Propylbenzenemethanamine

N-propylbenzenemethanamine (C₁₀H₁₅N) is a colorless to pale yellow liquid characterized by a distinct aromatic odor.[1] It is sparingly soluble in water but demonstrates good solubility in common organic solvents like ethanol and ether.[1] The molecule's reactivity is primarily dictated by the nucleophilic secondary amine and the benzylic position, which is susceptible to both substitution and activation.

The strategic importance of N-propylbenzenemethanamine lies in its role as a building block for more complex molecules. Its derivatives have shown potential biological activities, including neurotransmitter modulation.[1] Consequently, a thorough understanding of its chemical behavior is paramount for the rational design and synthesis of novel chemical entities.

Synthesis of N-Propylbenzenemethanamine: Key Methodologies

The efficient synthesis of N-propylbenzenemethanamine is a critical first step for its subsequent utilization. Two primary and highly effective methods are reductive amination and direct N-alkylation of benzylamine.

Reductive Amination: A Powerful and Controlled Approach

Reductive amination is a cornerstone of amine synthesis, offering a high degree of control and avoiding the over-alkylation issues often associated with direct alkylation.[2][3] The process involves the reaction of a carbonyl compound (in this case, propionaldehyde) with an amine (benzylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[4][5]

Mechanism:

The reaction proceeds in two main stages:

-

Imine Formation: Benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde. This is typically acid-catalyzed to facilitate the dehydration of the resulting hemiaminal intermediate to form the N-propylidenebenzylamine (an imine).[4]

-

Reduction: A reducing agent, added to the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding N-propylbenzenemethanamine.[2][4]

Figure 1: Reductive Amination Workflow for N-Propylbenzenemethanamine Synthesis.

Experimental Protocol: One-Pot Reductive Amination

-

Materials: Benzylamine, propionaldehyde, methanol, sodium cyanoborohydride (NaBH₃CN), acetic acid.

-

Procedure:

-

To a solution of benzylamine (1.0 equiv.) in methanol, add propionaldehyde (1.1 equiv.).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

In a separate flask, dissolve sodium cyanoborohydride (1.2 equiv.) in methanol.

-

Slowly add the NaBH₃CN solution to the reaction mixture. The pH should be maintained between 6 and 7, which can be achieved by the careful addition of acetic acid.[2]

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Causality of Experimental Choices:

-

Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is particularly effective for reductive amination because it is mild and selectively reduces imines in the presence of carbonyl groups.[2][3] This prevents the reduction of the starting propionaldehyde.

-

pH Control: Maintaining a slightly acidic pH is crucial. It catalyzes imine formation but is not so acidic as to protonate the amine, rendering it non-nucleophilic.[4]

Direct N-Alkylation of Benzylamine

Direct alkylation involves the reaction of benzylamine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.[1] While conceptually simpler, this method can be prone to over-alkylation, leading to the formation of the tertiary amine, N,N-dipropylbenzenemethanamine.

Experimental Protocol: N-Alkylation with Propyl Halide

-

Materials: Benzylamine, 1-bromopropane, potassium carbonate (K₂CO₃), acetonitrile.

-

Procedure:

-

To a solution of benzylamine (1.0 equiv.) in acetonitrile, add potassium carbonate (2.0 equiv.).

-

Add 1-bromopropane (1.1 equiv.) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography.

-

Causality of Experimental Choices:

-

Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

-

Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

Core Reactions of N-Propylbenzenemethanamine

Once synthesized, N-propylbenzenemethanamine can undergo a variety of chemical transformations, primarily involving the secondary amine and the aromatic ring.

N-Acylation: Formation of Amides

N-acylation is a fundamental reaction for the protection of the amine group or for the synthesis of amide-containing target molecules, which are prevalent in pharmaceuticals.[6][7] This reaction involves the treatment of N-propylbenzenemethanamine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base.[6]

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-propylbenzenemethanamine attacks the electrophilic carbonyl carbon of the acylating agent. A base is used to scavenge the acidic byproduct (e.g., HCl).[6]

Experimental Protocol: N-Acylation with Acetyl Chloride

-

Materials: N-propylbenzenemethanamine, acetyl chloride, triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), dichloromethane (DCM).[6]

-

Procedure:

-

Dissolve N-propylbenzenemethanamine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add acetyl chloride (1.1 equiv.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.[6]

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The resulting N-acetyl-N-propylbenzenemethanamine can be purified by crystallization or column chromatography if necessary.

-

N-Alkylation: Synthesis of Tertiary Amines

Further alkylation of N-propylbenzenemethanamine leads to the formation of tertiary amines. This can be achieved using alkyl halides or through more advanced catalytic methods.

3.2.1. Classical N-Alkylation

Similar to the synthesis of the secondary amine, an alkyl halide can be used to introduce a second alkyl group. Care must be taken to control the reaction conditions to favor mono-alkylation if desired.

3.2.2. Catalytic N-Alkylation via Borrowing Hydrogen

A more atom-economical and environmentally benign approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[8] In this process, a catalyst (often based on ruthenium, iridium, or nickel) temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ.[1][8] This aldehyde then undergoes reductive amination with the secondary amine, and the catalyst returns the borrowed hydrogen to reduce the resulting iminium ion.

Figure 2: Catalytic Cycle of Borrowing Hydrogen N-Alkylation.

Quantitative Data for Catalytic N-Alkylation

| Catalyst System | Substrates | Temperature (°C) | Yield (%) | Reference |

| Ni/θ-Al₂O₃ | Aniline + 1-Propanol | 120 | 89 | [1] |

| Ni(COD)₂/KOH | Benzylamine + Methanol | 110 | 93 | [1] |

| Manganese(I) PN₃ pincer | Benzylamine + 2-Propanol | 80-100 | 85 (conversion) | [1] |

Electrophilic Aromatic Substitution

The benzene ring of N-propylbenzenemethanamine can participate in electrophilic aromatic substitution reactions.[1] The amino group is an activating, ortho-, para-directing group. However, under strongly acidic conditions, the nitrogen can be protonated, forming an ammonium salt which is a deactivating, meta-directing group. Therefore, reaction conditions must be carefully chosen.

A common example is nitration. To avoid protonation of the amine, the reaction is often carried out by first acylating the amine to form an amide. The amide is still an ortho-, para-director but is less activating than the free amine, providing better control over the reaction. The acyl group can then be removed by hydrolysis.[9]

Oxidation

The oxidation of N-propylbenzenemethanamine can lead to various products depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents can cleave the C-N bond. More controlled oxidation can lead to the formation of imines or other functionalized products. For example, zinc single-atom catalysts have been shown to facilitate the oxidative C-N bond cleavage in N-alkylamines using molecular oxygen.[1]

N-Debenzylation

The benzyl group in N-propylbenzenemethanamine can be selectively removed through catalytic hydrogenolysis. This is a valuable deprotection strategy in multi-step syntheses. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, often in the presence of a hydrogen source like hydrogen gas or a hydrogen donor.[1][10]

Applications in Drug Development and Medicinal Chemistry

The chemical reactivity of N-propylbenzenemethanamine makes it a valuable scaffold in drug discovery. The ability to easily modify the amine and the aromatic ring allows for the creation of libraries of compounds for screening against various biological targets. For instance, derivatives of benzylamines are known to interact with a range of receptors and enzymes in the central nervous system.

A critical consideration in the synthesis of amine-containing drug substances is the potential for the formation of N-nitrosamine impurities, which are often carcinogenic.[11] The synthesis and purification processes for N-propylbenzenemethanamine and its derivatives must be carefully designed and controlled to mitigate the risk of such impurities.[11]

Conclusion

N-propylbenzenemethanamine is a fundamentally important molecule with a rich and diverse chemistry. Its synthesis via reductive amination or controlled N-alkylation provides a reliable entry point for further functionalization. The core reactions, including N-acylation, N-alkylation, electrophilic aromatic substitution, oxidation, and debenzylation, offer a versatile toolkit for the construction of complex molecular architectures. A deep understanding of these reactions, their mechanisms, and the rationale behind the experimental protocols is essential for researchers and scientists aiming to leverage the full potential of this valuable chemical intermediate in organic synthesis and drug development.

References

- 1. Buy Benzenemethanamine, N-propyl- | 2032-33-9 [smolecule.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. benchchem.com [benchchem.com]

- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105001096A - 4-amino-N-alkyl benzylamine preparation methood - Google Patents [patents.google.com]

- 10. Benzylamines [organic-chemistry.org]

- 11. ardena.com [ardena.com]

N-Propylbenzenemethanamine: A Technical Guide on its Synthesis, Properties, and Historical Context

This guide provides a comprehensive technical overview of N-propylbenzenemethanamine, a substituted benzylamine. It is intended for researchers, scientists, and professionals in drug development and organic chemistry. The document delves into the compound's chemical identity, synthesis methodologies, and physicochemical properties. While a definitive record of its initial discovery is not prominent in scientific literature, this guide establishes a historical context by exploring the broader development of benzylamine and phenethylamine chemistry, from which N-propylbenzenemethanamine emerged.

Introduction: Situating N-Propylbenzenemethanamine in Chemical History

The history of N-propylbenzenemethanamine is intrinsically linked to the broader exploration of phenethylamines and benzylamines, chemical classes that form the backbone of numerous biologically active compounds. The parent compound, phenethylamine, is a naturally occurring stimulant in the human brain.[1] Its derivatives have been the subject of extensive research, notably by chemists like Alexander Shulgin, who synthesized a vast array of psychoactive compounds, detailed in his work "PiHKAL: A Chemical Love Story".[2] This exploration into the pharmacological potential of substituted phenethylamines spurred significant interest in this chemical space.[2][3]

Benzylamine, the structural parent of N-propylbenzenemethanamine, was first synthesized by Rudolf Leuckart through the reaction of benzaldehyde with formamide.[4] Benzylamines have since become crucial intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[5] Derivatives of benzylamine have found applications as anti-emetics, monoamine oxidase inhibitors (MAOIs), and antimycobacterial agents.[4][6]

Given this historical backdrop, it is highly probable that N-propylbenzenemethanamine was first synthesized as part of broader investigations into the structure-activity relationships of N-alkylated benzylamines or as a synthetic intermediate for more complex molecules. Its specific discovery is not a singular, celebrated event but rather a logical step in the systematic exploration of this versatile chemical family.

Chemical and Physical Properties

N-Propylbenzenemethanamine, also known as N-benzylpropan-1-amine, is an organic compound with the molecular formula C10H15N.[7] It is a colorless to pale yellow liquid with a characteristic amine odor.[5] The compound is slightly soluble in water but shows good solubility in organic solvents like alcohols and ethers.[4]

| Property | Value | Source |

| Molecular Formula | C10H15N | [7] |

| Molar Mass | 149.23 g/mol | [7] |

| IUPAC Name | N-benzylpropan-1-amine | [7] |

| CAS Number | 2032-33-9 | [7] |

| Boiling Point | 212.2 °C at 760 mmHg | [2] |

| Density | 0.909 g/cm³ | [2] |

| pKa (basic) | 9.6 | [8] |

| LogP | 2.57710 | [2] |

Synthesis Methodologies

The synthesis of N-propylbenzenemethanamine can be achieved through several established organic chemistry reactions. The choice of method often depends on the starting materials, desired yield, and scalability.

Reductive Amination of Benzaldehyde with Propylamine

A common and efficient method for the synthesis of N-propylbenzenemethanamine is the reductive amination of benzaldehyde with propylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the final amine product.

Experimental Protocol:

-

Imine Formation: Benzaldehyde and propylamine are dissolved in a suitable solvent, such as methanol or ethanol. The reaction is typically carried out at room temperature. An acid catalyst, like acetic acid, can be added to facilitate the reaction.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. The reaction is stirred until the imine is completely reduced.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.

N-Alkylation of Benzylamine with a Propyl Halide

Another straightforward approach is the N-alkylation of benzylamine with a propyl halide, such as 1-bromopropane or 1-iodopropane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol:

-

Reaction Setup: Benzylamine is dissolved in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the solution.

-

Addition of Alkylating Agent: The propyl halide is added dropwise to the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the solvent is evaporated. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts and unreacted starting materials.

-

Purification: The crude product is purified by distillation under reduced pressure or by column chromatography.

Potential Applications and Biological Activity

Due to the limited specific research on N-propylbenzenemethanamine, its applications are primarily as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4][5] The structural motif of a substituted benzylamine is present in a wide range of biologically active compounds.

The biological activity of N-propylbenzenemethanamine itself has not been extensively studied. However, based on its structural similarity to other phenethylamines and benzylamines, it may possess some activity at neurotransmitter systems.[4] It is important to note that the compound is listed with hazard classifications indicating it can cause skin burns and eye damage, necessitating careful handling in a laboratory setting.[4]

Conclusion

N-Propylbenzenemethanamine is a relatively simple N-alkylated benzylamine that is readily synthesized through standard organic chemistry techniques. While its own discovery is not a landmark event, its existence is a testament to the systematic exploration of the vast chemical space of phenethylamine and benzylamine derivatives. This exploration has been a cornerstone of medicinal chemistry, leading to the development of numerous important drugs. Further research into the pharmacological properties of N-propylbenzenemethanamine and its derivatives could potentially uncover novel biological activities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Benzyl-N-propylamine|2032-33-9|lookchem [lookchem.com]

- 3. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylamine - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 7. (PDF) Switching the N-Alkylation of Arylamines With Benzyl [research.amanote.com]

- 8. N-Propylbenzylamine | C10H15N | CID 74850 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Propylbenzenemethanamine: A Scoping Review of Potential Biological Activities and a Guide to Pharmacological Investigation

Abstract

N-propylbenzenemethanamine, also known as N-propylbenzylamine, is a primary amine whose biological activities remain largely uncharacterized in publicly accessible literature. Its structural similarity to known neuroactive compounds, including monoamine neurotransmitters and synthetic central nervous system (CNS) agents, suggests a potential for significant pharmacological effects. This technical guide provides a comprehensive overview of the theoretical biological activities of N-propylbenzenemethanamine, focusing on its potential interactions with monoamine transporters and monoamine oxidase enzymes. We present a series of detailed, field-proven experimental protocols for researchers to systematically investigate these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related N-alkylated benzylamines.

Introduction: The Case for Investigating N-Propylbenzenemethanamine

N-propylbenzenemethanamine (C₁₀H₁₅N) is a chemical intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals.[1][2] While its industrial applications are acknowledged, its intrinsic biological effects are poorly understood. The core structure, a benzyl group attached to a propyl-substituted amine, is a recurring motif in a multitude of biologically active molecules. This structural analogy provides a logical starting point for hypothesizing its potential pharmacological targets.

This guide will explore two primary, plausible avenues of biological activity for N-propylbenzenemethanamine:

-

Modulation of Monoamine Transporters: The structural resemblance to phenethylamines suggests a possible interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4][5]

-

Inhibition of Monoamine Oxidase (MAO): The N-alkylated benzylamine scaffold shares features with known monoamine oxidase inhibitors (MAOIs), which are effective antidepressants.[6][7][8]

The exploration of these potential activities could uncover novel pharmacological tools or lead compounds for the development of new therapeutics for neurological and psychiatric disorders.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of N-propylbenzenemethanamine is crucial for designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [9] |

| Molecular Weight | 149.24 g/mol | [9] |

| CAS Number | 2032-33-9 | [9] |

| pKa (basic) | 9.6 | [4] |

| XLogP3 | 2.4 | [4] |

The basicity (pKa 9.6) indicates that at physiological pH, N-propylbenzenemethanamine will be predominantly protonated, a key factor in its potential interaction with the binding pockets of receptors and enzymes. The moderate lipophilicity (XLogP3 2.4) suggests it may be capable of crossing the blood-brain barrier.

Hypothetical Biological Target 1: Monoamine Transporters

Monoamine transporters are critical for regulating the concentration of neurotransmitters in the synaptic cleft and are the targets of many psychotropic drugs, including antidepressants and stimulants. The structure-activity relationships of various N-substituted benzylamine analogs suggest that the N-propyl substituent could influence binding affinity and selectivity for DAT, SERT, and NET.[3][5]

Proposed Mechanism of Action

N-propylbenzenemethanamine may act as a competitive inhibitor at the substrate-binding site of monoamine transporters. The benzylamine core could mimic the endogenous monoamine substrates (dopamine, serotonin, norepinephrine), while the N-propyl group would modulate the binding affinity and potentially the rate of transport.

Caption: Potential inhibition of monoamine neurotransmitter reuptake by N-propylbenzenemethanamine.

Experimental Protocol: Radioligand Binding Assays

This protocol outlines the determination of the binding affinity of N-propylbenzenemethanamine for DAT, SERT, and NET using competitive radioligand binding assays.

Objective: To determine the inhibitory constant (Ki) of N-propylbenzenemethanamine at human DAT, SERT, and NET.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

[³H]WIN 35,428 (for DAT)

-

[³H]Citalopram (for SERT)

-

[³H]Nisoxetine (for NET)

-

N-propylbenzenemethanamine

-

Scintillation fluid and vials

-

Microplate harvester and scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the target transporter.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet membranes.

-

Resuspend membrane pellets in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, radioligand, and varying concentrations of N-propylbenzenemethanamine (or a known inhibitor for control).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Termination and Scintillation Counting:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of a known inhibitor) from total binding.

-

Plot the percentage of specific binding against the logarithm of the N-propylbenzenemethanamine concentration.

-

Determine the IC₅₀ value (concentration of N-propylbenzenemethanamine that inhibits 50% of radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hypothetical Biological Target 2: Monoamine Oxidase (MAO) Inhibition

MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters.[6] Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and Parkinson's disease.[7][10] The structural features of N-propylbenzenemethanamine, particularly the amine group and the aromatic ring, are present in many known MAOIs.[11]

Proposed Mechanism of Action

N-propylbenzenemethanamine may act as a reversible or irreversible inhibitor of MAO-A and/or MAO-B. The amine moiety could interact with the active site of the enzyme, preventing the breakdown of endogenous monoamines.

Caption: Workflow for determining MAO inhibitory activity of N-propylbenzenemethanamine.

Experimental Protocol: MAO-Glo™ Assay

This protocol describes a luminescent assay to determine the inhibitory potential of N-propylbenzenemethanamine against MAO-A and MAO-B.

Objective: To determine the IC₅₀ values of N-propylbenzenemethanamine for human recombinant MAO-A and MAO-B.

Materials:

-

MAO-Glo™ Assay Kit (Promega) containing:

-

MAO-A and MAO-B enzymes

-

MAO substrate

-

Luciferin detection reagent

-

-

N-propylbenzenemethanamine

-

Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of N-propylbenzenemethanamine and control inhibitors in the appropriate buffer.

-

-

MAO Inhibition Reaction:

-

Add MAO-A or MAO-B enzyme to the wells of the 96-well plate.

-

Add the diluted N-propylbenzenemethanamine or control inhibitors to the respective wells.

-

Incubate for a specified time to allow for potential inhibition.

-

-

MAO Activity Measurement:

-

Add the MAO substrate to all wells to initiate the enzymatic reaction.

-

Incubate to allow for substrate conversion.

-

-

Luminescence Detection:

-

Add the luciferin detection reagent to each well to stop the MAO reaction and generate a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of MAO activity remaining relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the N-propylbenzenemethanamine concentration.

-

Determine the IC₅₀ value using non-linear regression.

-

Toxicological Considerations

Preliminary data indicates that N-propylbenzenemethanamine may cause skin burns and serious eye damage.[1][4] Furthermore, related compounds like n-propylbenzene have been shown to cause depression of the central nervous system.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All experiments should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

N-propylbenzenemethanamine represents an under-investigated molecule with a structural scaffold suggestive of significant biological activity. The hypotheses presented in this guide, focusing on monoamine transporter modulation and MAO inhibition, provide a rational starting point for its pharmacological characterization. The detailed experimental protocols offer a clear path for researchers to elucidate its in vitro activity.

Positive findings from these initial screens would warrant further investigation, including:

-

In vivo behavioral pharmacology: To assess the effects of N-propylbenzenemethanamine on CNS function in animal models.

-

Metabolic stability and pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Structure-activity relationship (SAR) studies: To synthesize and test analogs of N-propylbenzenemethanamine to optimize potency and selectivity for identified targets.

The systematic investigation of N-propylbenzenemethanamine and related compounds could lead to the discovery of novel chemical probes and potential therapeutic agents for a range of neurological and psychiatric disorders.

References

- 1. Buy Benzenemethanamine, N-propyl- | 2032-33-9 [smolecule.com]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 7. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Tranylcypromine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application of N-propylbenzenemethanamine in pharmaceutical intermediate synthesis

An Application Guide to N-Propylbenzenemethanamine in Pharmaceutical Intermediate Synthesis

Abstract

N-Propylbenzenemethanamine, also known as N-propylbenzylamine, is a versatile secondary amine that serves as a crucial building block in modern organic and medicinal chemistry. Its unique structure, combining a nucleophilic secondary amine with a modifiable aromatic ring, makes it an ideal precursor for constructing complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth look at the application of N-propylbenzenemethanamine, focusing on a detailed protocol for its use in N-alkylation reactions—a fundamental transformation in drug development. We will explore the causality behind experimental choices, provide a self-validating protocol complete with characterization data, and discuss the broader synthetic utility of this important intermediate.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of N-propylbenzenemethanamine (CAS No: 2032-33-9) is fundamental to its effective application in synthesis.[1][2] The molecule's reactivity is primarily dictated by two key features: the lone pair of electrons on the nitrogen atom and the aromatic benzyl group.

-

The Secondary Amine: The nitrogen atom acts as a potent nucleophile, readily participating in reactions with a wide range of electrophiles. This makes it a prime candidate for alkylation, acylation, sulfonylation, and reductive amination reactions to build molecular complexity.[3][4]

-

The Benzyl Group: The aromatic ring can undergo electrophilic aromatic substitution, although this is less common once the amine is present. More importantly, the benzylic C-N bond can be cleaved under hydrogenolysis conditions (e.g., using a Pd/C catalyst), offering a strategic method for debenzylation if the benzyl group is used as a temporary protecting group.

Table 1: Physicochemical Data for N-Propylbenzenemethanamine

| Property | Value | Source |

|---|---|---|

| CAS Number | 2032-33-9 | [1][2] |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 215-217 °C | Not explicitly in search results |

| pKa (Basic) | ~9.6 - 9.77 | [1][2] |

| Solubility | Soluble in organic solvents, insoluble in water |[1] |

Core Application: N-Alkylation for Intermediate Synthesis

One of the most common applications of N-propylbenzenemethanamine is in N-alkylation reactions to form tertiary amines. Tertiary amine moieties are ubiquitous in pharmaceuticals, often playing a key role in receptor binding or improving the pharmacokinetic profile of a drug.

Direct alkylation of secondary amines is a cornerstone of C-N bond formation.[5][6] However, careful control of stoichiometry and reaction conditions is necessary to prevent undesired over-alkylation, which can lead to the formation of quaternary ammonium salts.[6]

The following section details a robust protocol for the synthesis of a representative pharmaceutical intermediate, N-benzyl-N-(2-chloroethyl)propan-1-amine , a valuable precursor for introducing a reactive ethylamine sidechain onto a molecule. Structures of this type are known intermediates in chemical synthesis.[7][8]

Experimental Protocol: Synthesis of N-benzyl-N-(2-chloroethyl)propan-1-amine

This protocol describes the nucleophilic substitution reaction between N-propylbenzenemethanamine and 1-bromo-2-chloroethane.

Reaction Scheme: C₆H₅CH₂NH(CH₂CH₂CH₃) + BrCH₂CH₂Cl → C₆H₅CH₂N(CH₂CH₂CH₃)(CH₂CH₂Cl) + HBr

Table 2: Reagents and Materials

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

|---|---|---|---|---|

| N-Propylbenzenemethanamine | 149.24 | 5.00 g | 33.5 | 1.0 |

| 1-Bromo-2-chloroethane | 143.41 | 5.28 g (3.64 mL) | 36.8 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 6.94 g | 50.2 | 1.5 |

| Acetonitrile (anhydrous) | 41.05 | 100 mL | - | - |

| Diethyl Ether | - | ~200 mL | - | - |

| Deionized Water | - | ~150 mL | - | - |

| Brine (sat. NaCl) | - | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-propylbenzenemethanamine (1.0 equiv., 33.5 mmol, 5.00 g) and anhydrous potassium carbonate (1.5 equiv., 50.2 mmol, 6.94 g).

-

Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

-

Causality Note: Acetonitrile is a polar aprotic solvent, which is ideal for Sₙ2 reactions. It effectively solvates the cations (K⁺) while leaving the nucleophile (the deprotonated amine) relatively free to react. Potassium carbonate is a mild, inexpensive base sufficient to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

-

-

Reagent Addition: Add 1-bromo-2-chloroethane (1.1 equiv., 36.8 mmol, 3.64 mL) to the stirring suspension. A slight molar excess of the alkylating agent ensures complete consumption of the starting amine.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has been consumed.

-

Work-up - Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

-

Work-up - Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Work-up - Extraction: Dissolve the resulting oil in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with deionized water (2 x 75 mL) to remove any remaining inorganic salts and water-soluble impurities. Follow with a wash of brine (1 x 50 mL).

-

Causality Note: The brine wash helps to break any emulsions and begins the process of removing residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil via flash column chromatography on silica gel (eluent: 95:5 Hexanes:Ethyl Acetate) to afford the pure N-benzyl-N-(2-chloroethyl)propan-1-amine. A typical yield for this type of reaction would be in the 75-85% range.

Characterization and Quality Control

Verifying the identity and purity of the synthesized intermediate is a critical, self-validating step in any synthetic protocol.

Table 3: Expected Analytical Data for N-benzyl-N-(2-chloroethyl)propan-1-amine

| Technique | Expected Result |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, Ar-CH₂-N), 3.55 (t, 2H, N-CH₂-CH₂-Cl), 2.80 (t, 2H, N-CH₂-CH₂-Cl), 2.50 (t, 2H, N-CH₂-CH₂CH₃), 1.55 (sextet, 2H, N-CH₂-CH₂-CH₃), 0.90 (t, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 58.0 (Ar-CH₂), 55.0 (N-CH₂), 53.0 (N-CH₂), 42.0 (CH₂-Cl), 20.0 (CH₂), 11.5 (CH₃). |

| FT-IR (neat, cm⁻¹) | 3050-3030 (Ar C-H stretch), 2960-2850 (Aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 740, 700 (Ar C-H bend), 650 (C-Cl stretch). |

| Mass Spec. (EI) | M⁺ calculated for C₁₂H₁₈ClN: 211.11. Found: m/z 211. |